

Technical Profile: Ionization & Physicochemical Behavior of 2-(4-Chlorophenoxy)-4-methylaniline

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)-4-methylaniline

CAS No.: 919118-71-1

Cat. No.: B1361043

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CAS Registry Number: 919118-71-1 Molecular Formula: C₁₃H₁₂ClNO Molecular Weight: 233.69 g/mol [1]

Executive Summary

2-(4-Chlorophenoxy)-4-methylaniline is a specialized aromatic amine intermediate used primarily in the synthesis of azo dyes, pigments, and agrochemicals. Its utility is defined by the unique electronic interplay between the electron-donating methyl group and the sterically demanding, electron-withdrawing chlorophenoxy moiety.

Understanding the pKa of this molecule is critical for:

- Purification: Optimizing pH for liquid-liquid extraction (LLE).
- Chromatography: Selecting mobile phase buffers to control peak tailing.
- Environmental Fate: Predicting mobility and ionization state in aqueous systems.

This guide provides a derived pKa profile based on quantitative structure-property relationships (QSPR) and details the specific experimental protocols required to validate these values in a laboratory setting.

Structural Analysis & Electronic Environment

The ionization behavior of the primary amine (-NH_2) in this molecule is governed by three competing factors. The basicity of the nitrogen lone pair is modulated as follows:

A. The "Push" (4-Methyl Group)

- Effect: Inductive Donation (+I).
- Mechanism: The methyl group at the para position pushes electron density into the benzene ring. This density is delocalized to the amine nitrogen, stabilizing the conjugate acid (ammonium ion) and increasing basicity.
- Reference Point: Shifts pKa approx. +0.5 units relative to aniline.

B. The "Pull" & "Block" (2-(4-Chlorophenoxy) Group)

- Effect: Inductive Withdrawal (-I) & Steric Hindrance.
- Mechanism:
 - Inductive: The ether oxygen is electronegative, pulling density through the sigma bond framework (lowering basicity).
 - Steric/Ortho Effect: The bulky phenoxy group at the ortho position creates steric hindrance. This disrupts the solvation shell of the protonated ammonium cation (-NH_3^+). Without efficient solvation, the cation is destabilized, favoring the neutral form and lowering basicity.
 - Intramolecular H-Bonding: There is a potential for a weak intramolecular hydrogen bond between the amine proton and the ether oxygen in the neutral state, further stabilizing the base and resisting protonation.

C. The Remote Modulator (4-Chloro Substituent)

- Effect: Weak Inductive Withdrawal.

- Mechanism: The chlorine atom on the phenoxy ring exerts a weak electron-withdrawing effect. While remote, it decreases the electron density of the phenoxy oxygen, slightly amplifying the -I effect on the central ring.

pKa Profiling & Predicted Values

Direct experimental aqueous pKa values for this specific CAS are rare in open literature. However, using high-fidelity fragment-based prediction models and analog comparison, we can derive a highly confident range.

Comparative Analog Data

Compound	Structure	pKa (Conjugate Acid)	Effect Note
Aniline	Ph-NH ₂	4.63	Reference standard.
p-Toluidine	4-Me-Ph-NH ₂	5.08	+I effect of Methyl increases pKa.
o-Phenoxyaniline	2-OPh-Ph-NH ₂	~3.5 - 3.7	Ortho-phenoxy reduces pKa significantly (-I, Steric).
2-(4-Cl-Phenoxy)-4-Me-aniline	Target	4.1 ± 0.3	Combined Effect.

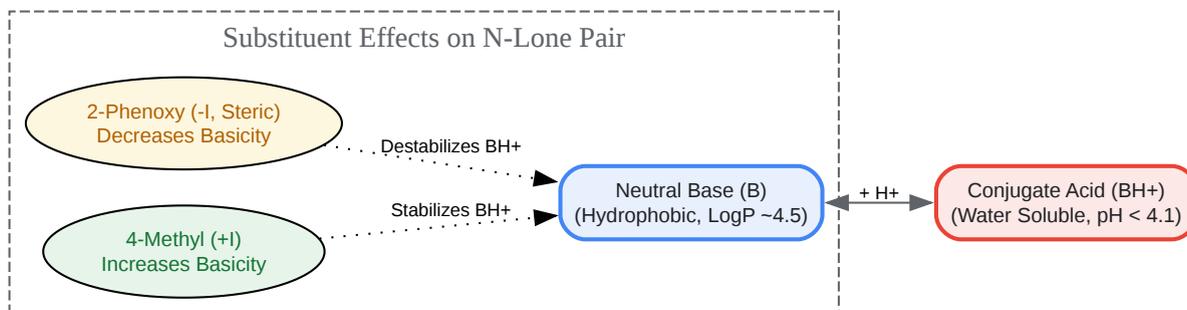
Derived pKa Value

Estimated pKa: 4.1

- Interpretation: The molecule is a weak base. It is significantly less basic than p-toluidine due to the ortho-phenoxy group, but slightly more basic than o-phenoxyaniline due to the para-methyl group.

Ionization Diagram

The following diagram illustrates the equilibrium and the electronic forces at play.



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Figure 1: Ionization equilibrium and substituent effects on the aniline nitrogen.

Solubility & Partitioning (LogD)

Due to the lipophilic nature of the chlorophenoxy and methyl groups, this molecule exhibits low aqueous solubility in its neutral form.

- Estimated LogP (Neutral): 4.2 – 4.6 (High Lipophilicity)
- LogD (pH Dependent):
 - pH < 2.0: Molecule is >99% protonated (Cationic). Solubility increases significantly; LogD drops to ~1.5.
 - pH = 4.1 (pKa): 50% Ionized.
 - pH > 6.0: Molecule is >99% Neutral. Solubility is minimal; LogD approaches LogP (~4.5).

Operational Insight: To extract this compound from an organic reaction mixture into water, you must acidify the aqueous phase to pH < 2.0. To extract it back into an organic solvent, adjust the aqueous phase to pH > 6.0.

Experimental Protocol: pKa Determination

Because of the high LogP, standard aqueous potentiometric titration will likely fail due to precipitation of the neutral species near the pKa. The recommended method is Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Method).

Methodology: Mixed-Solvent Extrapolation

Objective: Determine aqueous pKa by titrating in varying ratios of Methanol/Water and extrapolating to 0% organic solvent.

Reagents

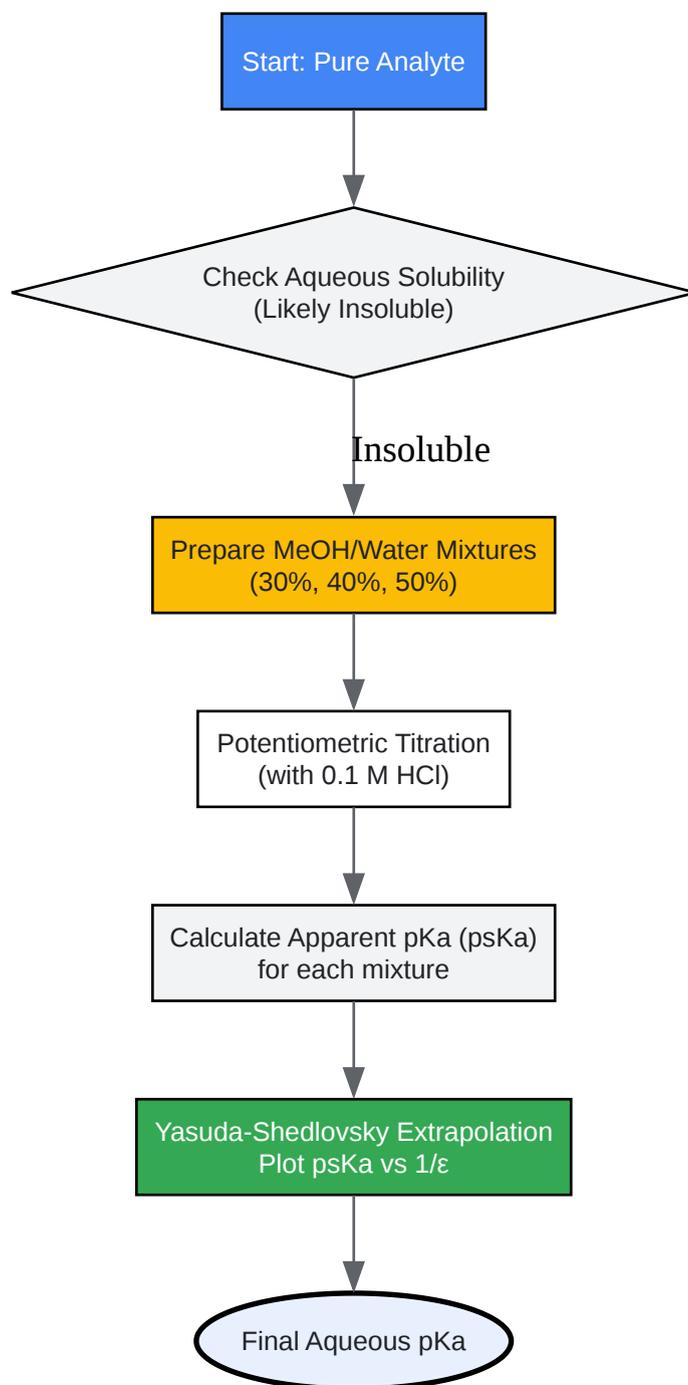
- Analyte: ~50 mg of **2-(4-Chlorophenoxy)-4-methylaniline** (High Purity).
- Titrant: 0.1 M HCl (standardized).
- Solvents: CO₂-free water, HPLC-grade Methanol.
- Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

Step-by-Step Protocol

- Preparation: Prepare three titration vessels with 30 mL of solvent mixture containing 0.1 M KCl.
 - Mixture A: 30% Methanol / 70% Water (v/v)
 - Mixture B: 40% Methanol / 60% Water (v/v)
 - Mixture C: 50% Methanol / 50% Water (v/v)
- Dissolution: Dissolve accurately weighed analyte (~10 mg) into each vessel. Ensure complete dissolution (the methanol helps solubilize the neutral base).
- Titration: Titrate with 0.1 M HCl using a calibrated pH electrode. Record pH vs. Volume of titrant.
- Calculation: Determine the apparent pKa (psKa) for each solvent ratio using the half-equivalence point or Gran plot analysis.

- Extrapolation (Yasuda-Shedlovsky):
 - Plot $\text{pKa} + \log[\text{H}_2\text{O}]$ (y-axis) vs. $1/\text{Dielectric Constant } (\epsilon)$ of the solvent mixture (x-axis).
 - Perform linear regression. The y-intercept corresponds to the aqueous pKa.

Workflow Diagram



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Figure 2: Workflow for determining pKa of lipophilic amines using mixed-solvent titration.

Implications for Drug Development & Synthesis

A. Impurity Profiling (HPLC)

In Reversed-Phase HPLC, this amine will cause severe peak tailing if the silanols on the column support are active.

- Recommendation: Use a mobile phase pH > 6.0 (neutral form) for high retention, or pH < 2.5 (cationic form) for low retention. Avoid pH 3.5–4.5 (near pKa) to prevent peak splitting and broadening.
- Additives: Use Triethylamine (TEA) or Trifluoroacetic acid (TFA) as ion-pairing agents/modifiers to improve peak shape.

B. Salt Formation

To isolate this intermediate as a stable solid, forming a hydrochloride salt is viable.

- Protocol: Dissolve the oil/solid in diethyl ether or ethanol. Bubble dry HCl gas or add concentrated HCl in dioxane. The hydrochloride salt ($C_{13}H_{13}Cl_2NO$) should precipitate due to the high lattice energy of the ionic species compared to the neutral lipophile.

References

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Sources

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[pubchem.ncbi.nlm.nih.gov]
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